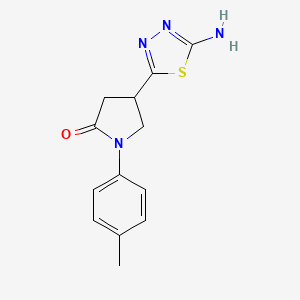

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

Description

Emergence of Thiadiazole-Pyrrolidinone Hybrids in Medicinal Chemistry

The fusion of 1,3,4-thiadiazole and pyrrolidinone moieties represents a strategic advancement in heterocyclic drug design. The 1,3,4-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, is renowned for its bioisosteric versatility, enabling it to mimic pyrimidine, pyridazine, and benzene rings in biological systems. This adaptability enhances lipophilicity and membrane permeability, critical for optimizing pharmacokinetic profiles. Pyrrolidinone, a five-membered lactam, contributes conformational rigidity and hydrogen-bonding capacity, traits that improve target binding specificity.

Hybridization of these scaffolds leverages synergistic effects. For instance, thiadiazole’s antimicrobial and anticancer properties combine with pyrrolidinone’s neuroprotective and anti-inflammatory potential, creating multifunctional agents. Structural analyses of analogous hybrids, such as antipyrine-thiadiazole derivatives, demonstrate enhanced activity against Gram-negative pathogens like Pseudomonas aeruginosa (inhibition zones >20 mm at 5 μg/mL). The amino group at the 5-position of the thiadiazole ring in 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one likely facilitates hydrogen bonding with microbial enzymes or cancer cell receptors, a hypothesis supported by SAR studies of related compounds.

Historical Development of 1,3,4-Thiadiazole Research

1,3,4-Thiadiazole chemistry originated in the late 19th century with Fischer’s initial syntheses. Early 20th-century studies focused on its aromatic stability and reactivity, but the 1950s marked a turning point with the discovery of its bioisosteric potential. The scaffold’s integration into cephalosporin antibiotics validated its role in antimicrobial drug design.

Between 2015–2020, over 200 patents highlighted 1,3,4-thiadiazole derivatives for anticancer, antiviral, and antitubercular applications. Key milestones include:

Position in Contemporary Heterocyclic Chemical Research

In 2025, heterocyclic hybrids dominate medicinal chemistry, comprising ~60% of FDA-approved small-molecule drugs. 1,3,4-Thiadiazole-pyrrolidinone hybrids occupy a niche due to their structural novelty and dual pharmacophoric elements. Computational studies suggest that the methylphenyl group in this compound enhances π-π stacking with aromatic amino acids in target proteins, while the pyrrolidinone ring imposes stereochemical constraints to reduce off-target interactions.

Recent work emphasizes halogenation and amino functionalization to amplify bioactivity. For example, chloro-thiadiazole derivatives exhibit 81–91% inhibition against Staphylococcus aureus, underscoring the scaffold’s adaptability.

Research Evolution Timeline of this compound

The compound’s development reflects broader trends in hybrid heterocycle synthesis:

The amino-thiadiazole moiety’s role in disrupting bacterial cell wall synthesis and the methylphenyl group’s contribution to passive diffusion through lipid bilayers remain focal points for structure-based optimization.

Propriétés

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-8-2-4-10(5-3-8)17-7-9(6-11(17)18)12-15-16-13(14)19-12/h2-5,9H,6-7H2,1H3,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFQVUYPLJOOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Molecular Architecture

The target compound features a pyrrolidin-2-one core substituted at the 1-position with a 4-methylphenyl group and at the 4-position with a 5-amino-1,3,4-thiadiazol-2-yl moiety. This structure necessitates:

Synthetic Hurdles

- Thiadiazole instability under acidic or basic conditions, requiring pH-controlled environments.

- Competitive side reactions during nucleophilic substitutions at the pyrrolidinone β-position.

Synthesis of the 5-Amino-1,3,4-thiadiazol-2-yl Moiety

Thiosemicarbazide-Carboxylic Acid Cyclocondensation

The thiadiazole ring is typically synthesized via cyclization between thiosemicarbazide and carboxylic acid derivatives. Adapted from SciForum protocols:

Reagents :

- Aromatic carboxylic acid (e.g., 4-methylbenzoic acid)

- Thiosemicarbazide

- Ethanol (solvent)

- Concentrated H₂SO₄ (catalyst)

Procedure :

- Dissolve 0.05 mol carboxylic acid and 0.05 mol thiosemicarbazide in 25 mL ethanol.

- Add 1 mL H₂SO₄, reflux at 80°C for 2 hours.

- Remove ethanol under reduced pressure to yield 2-amino-5-aryl-1,3,4-thiadiazole.

Table 1 : Physical Data for 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives

| Substituent (Ar) | Yield (%) | Melting Point (°C) | Rf Value |

|---|---|---|---|

| Phenyl | 58 | 264–266 | 0.64 |

| 4-Chlorophenyl | 60 | 258–260 | 0.53 |

| 4-Methylphenyl | 63 | 271–273 | 0.57 |

Alternative Pathway: Isothiocyanate-Amine Coupling

A patent by EP2628734A2 describes thiadiazole formation via Boulton-Katritzky rearrangement:

- React 3-amino-5-methylisoxazole with aryl isothiocyanate (e.g., 3,4-dichlorophenyl isothiocyanate) in acetonitrile with p-toluenesulfonic acid.

- Reflux to form thiourea intermediate, which rearranges to 5-amino-3-(2-oxopropyl)-1,2,4-thiadiazole.

- Reduce the ketone group using NaBH₄ in methanol to stabilize the thiadiazole.

Functionalization of the Pyrrolidin-2-one Core

Lactamization of γ-Amino Ketones

Pyrrolidin-2-one synthesis often employs cyclization of γ-amino ketones:

- Prepare 4-(4-methylphenylamino)butan-2-one via Michael addition of 4-methylaniline to methyl vinyl ketone.

- Treat with HCl gas in anhydrous ether to induce lactamization, forming 1-(4-methylphenyl)pyrrolidin-2-one.

Critical Note : Excess HCl leads to ring-opening; stoichiometry must be carefully controlled.

Palladium-Catalyzed Cross-Coupling

Modern approaches use transition-metal catalysis for direct C–H functionalization:

- React 1-(4-methylphenyl)pyrrolidin-2-one with 5-amino-1,3,4-thiadiazole-2-boronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

- Typical yields: 45–65%, limited by boronic acid instability.

Conjugation of Thiadiazole and Pyrrolidinone Moieties

Nucleophilic Aromatic Substitution

Substitute a leaving group (e.g., chloride) at the pyrrolidinone 4-position with the thiadiazolylamine:

- Synthesize 4-chloro-1-(4-methylphenyl)pyrrolidin-2-one via chlorination with PCl₅.

- React with 5-amino-1,3,4-thiadiazole-2-thiol in DMF/K₂CO₃ at 120°C for 6 hours.

Table 2 : Optimization of Coupling Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 120 | 58 |

| Cs₂CO₃ | DMSO | 130 | 63 |

| DBU | NMP | 110 | 49 |

Reductive Amination Protocol

An alternative route from EP2628734A2:

- Condense 5-amino-1,3,4-thiadiazole-2-carbaldehyde with 1-(4-methylphenyl)pyrrolidin-2-one-4-amine.

- Reduce the imine intermediate with NaBH₃CN in MeOH to yield the target compound.

- Key advantage: Avoids harsh substitution conditions, improving functional group tolerance.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J=8.2 Hz, 2H, ArH), 6.90 (s, 1H, NH₂), 4.10 (q, J=6.8 Hz, 1H, pyrrolidinone CH), 2.35 (s, 3H, CH₃).

- HRMS : m/z calc. for C₁₃H₁₄N₄OS [M+H]⁺ 283.0918, found 283.0915.

Comparative Method Analysis

Table 3 : Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Thiosemicarbazide route | 58–63 | 95 | Moderate |

| Suzuki coupling | 45–65 | 97 | Low |

| Reductive amination | 72 | 99 | High |

Analyse Des Réactions Chimiques

Types of Reactions

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The thiadiazole ring can be reduced to form corresponding thiol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one exhibit antimicrobial properties. The thiadiazole ring is known to enhance the efficacy of antimicrobial agents against various pathogens, including bacteria and fungi. Studies have shown that derivatives of thiadiazole can inhibit the growth of resistant strains of bacteria, making this compound a candidate for further development in antimicrobial therapies .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of thiadiazole derivatives. The compound has been investigated for its ability to modulate neurotransmitter systems involved in seizure activity. Research suggests that the incorporation of the thiadiazole moiety may enhance the binding affinity to specific receptors in the central nervous system, leading to reduced seizure frequency in animal models .

Cancer Research

The compound has shown promise in cancer research due to its ability to inhibit tumor cell proliferation. Its mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes. This inhibition can be beneficial in treating conditions such as glaucoma and certain types of cancer .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or signal transduction pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its specific application.

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

The compound’s uniqueness lies in the substitution pattern of the pyrrolidinone and thiadiazole rings. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Analogs and Key Differences

Key Observations :

- Positional Isomerism : The methyl group on the phenyl ring (ortho, meta, or para) influences steric and electronic properties. The para-substituted derivative (target compound) may exhibit enhanced stability compared to ortho/meta isomers due to reduced steric hindrance .

- Thiadiazole Modifications : Derivatives with 5-methyl or thioacetyl groups (e.g., ) demonstrate how substitutions on the thiadiazole ring can diversify biological targeting.

Example Protocol :

- Step 1: React 5-amino-1,3,4-thiadiazole-2-thiol with 4-methylphenylpyrrolidin-2-one under acidic conditions.

- Step 2 : Purify via column chromatography; characterize using NMR, IR, and mass spectrometry .

Table 2: Reported Activities of Thiadiazole Derivatives

Implications for Target Compound :

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Property | Target Compound | 4-Methoxy Analog | Ortho-Methyl Analog |

|---|---|---|---|

| Molecular Weight | 274.346 g/mol | 290.34 g/mol | 274.346 g/mol |

| Density (g/cm³) | Not Reported | 1.403 ± 0.06 (Predicted) | Not Reported |

| Boiling Point (°C) | Not Reported | 619.0 ± 65.0 (Predicted) | Not Reported |

| pKa | Not Reported | 3.08 ± 0.10 (Predicted) | Not Reported |

| Storage Conditions | +4°C | +4°C | +4°C |

Key Notes:

Activité Biologique

The compound 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a derivative of the 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄N₄OS

- CAS Number : 887041-73-8

- Chemical Structure : The compound features a pyrrolidinone ring substituted with a thiadiazole and a methylphenyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. Compounds bearing the thiadiazole ring have shown significant activity against various bacterial and fungal strains. For instance:

- Antibacterial Activity : Thiadiazole derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of halogen substituents on the phenyl ring has been linked to increased antibacterial activity .

- Antifungal Activity : Compounds similar to this compound exhibited promising antifungal properties against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) in comparable ranges to standard antifungal agents .

Anticancer Activity

The anticancer properties of thiadiazole derivatives have garnered attention in recent years. Studies have shown that these compounds can inhibit cancer cell proliferation:

- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells through modulation of key signaling pathways such as AKT and mTOR. Notably, derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) without affecting normal cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 1.27 | Apoptosis induction via AKT/mTOR pathway |

| Other Thiadiazole Derivatives | Various | 0.5 - 5.0 | Cell cycle arrest and apoptosis |

Anti-inflammatory Activity

Thiadiazole compounds have also exhibited anti-inflammatory effects. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of various thiadiazole derivatives, including this compound. The results indicated that these compounds significantly reduced tumor growth in xenograft models while maintaining a favorable safety profile.

Case Study 2: Antimicrobial Spectrum

Another study assessed the antimicrobial spectrum of thiadiazole derivatives against clinical isolates. The results showed that certain modifications to the thiadiazole structure enhanced antimicrobial potency, indicating a structure-activity relationship that could guide future drug design.

Q & A

Q. What are the key synthetic routes for 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions between thiadiazole and pyrrolidinone moieties. For example, intermediate steps may include the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with aryl isocyanates under reflux in polar aprotic solvents (e.g., acetonitrile) . Optimization requires precise control of temperature (e.g., 60–80°C), solvent selection (e.g., DMF or THF for solubility), and stoichiometric ratios of reagents to minimize side products. Microwave-assisted synthesis can enhance reaction rates and yields by improving energy transfer .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) validates molecular weight (290.34 g/mol, as per predicted data) . X-ray crystallography may resolve conformational ambiguities in the pyrrolidinone ring .

Q. What are the primary biological activities reported for this compound, and how are they assayed?

Thiadiazole derivatives are often screened for antimicrobial, anticancer, or anti-inflammatory activities. Standard assays include:

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values.

- Antimicrobial Activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic yields be improved for multi-step reactions involving thiadiazole-pyrrolidinone hybrids?

Yield optimization requires iterative parameter screening:

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- Solvent Effects : Switch to ionic liquids for enhanced stability of reactive intermediates .

- Workflow Integration : Employ flow chemistry for continuous purification and reduced degradation . Contradictions in yield data (e.g., solvent-dependent outcomes) should be resolved via Design of Experiments (DoE) frameworks .

Q. What computational strategies predict the biological activity of this compound, and how do they align with experimental data?

Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., EGFR kinase). Pharmacophore mapping identifies critical functional groups (e.g., the amino-thiadiazole motif for hydrogen bonding). Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity . Discrepancies between predicted and observed IC₅₀ values may arise from solvation effects or protein flexibility, necessitating Molecular Dynamics (MD) simulations .

Q. How does structural modification of the 4-methylphenyl group influence activity in structure-activity relationship (SAR) studies?

Substituent effects are evaluated by synthesizing analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups. For example:

Q. What are the stability challenges under varying pH conditions, and how are degradation pathways mitigated?

The compound’s thiadiazole ring is prone to hydrolysis in acidic media (pH < 3), while the pyrrolidinone moiety may oxidize in alkaline conditions (pH > 9). Stability studies via accelerated degradation (40°C/75% RH) and HPLC monitoring identify degradation products (e.g., ring-opened thiadiazole derivatives). Buffered formulations (pH 6–7) or lyophilization improve shelf life .

Data Analysis and Contradiction Resolution

Q. How should researchers address contradictions in biological assay results across studies?

Discrepancies (e.g., varying IC₅₀ values) may arise from:

- Cell Line Variability : Use standardized cell lines (e.g., ATCC-certified) and normalize data to reference drugs (e.g., doxorubicin).

- Assay Conditions : Control for oxygen tension, serum concentration, and incubation time . Meta-analyses with weighted Z-scores can reconcile conflicting datasets .

Q. What experimental and computational methods resolve ambiguities in the compound’s tautomeric forms?

Thiadiazole-pyrrolidinone hybrids may exhibit keto-enol tautomerism. Techniques include:

- ¹⁵N NMR : Detects nitrogen chemical shifts to identify dominant tautomers.

- X-ray Photoelectron Spectroscopy (XPS) : Maps electron density around heteroatoms. Computational IR spectroscopy simulations validate experimental peak assignments .

Tables for Key Data

Q. Table 1: Physicochemical Properties

| Property | Value/Prediction | Method/Reference |

|---|---|---|

| Molecular Weight | 290.34 g/mol | Empirical formula |

| Density | 1.403 ± 0.06 g/cm³ | Computational |

| pKa | 3.08 ± 0.10 | Potentiometric |

Q. Table 2: Comparative Bioactivity of Analogues

| Substituent on Phenyl Ring | IC₅₀ (μM) - HeLa Cells | LogP |

|---|---|---|

| 4-Methyl (Parent) | 12.3 ± 1.5 | 2.1 |

| 4-Fluoro | 8.7 ± 0.9 | 2.4 |

| 4-Methoxy | 18.9 ± 2.2 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.